Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]-
Description
Structure and Significance "Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]-" is a pyridine derivative featuring a sulfur-containing ethyl linker at the 4-position of the pyridine ring, terminating in a 4-fluorophenyl group. Fluorine, a common bioisostere, enhances binding affinity and bioavailability in medicinal chemistry contexts .
Properties
CAS No. |
62237-51-8 |
|---|---|
Molecular Formula |
C13H12FNS |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-[2-(4-fluorophenyl)sulfanylethyl]pyridine |
InChI |
InChI=1S/C13H12FNS/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11/h1-6,8-9H,7,10H2 |
InChI Key |
CZJMWEKVYJWISH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)SCCC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution-Based Alkylation
Thiol-Epoxide Ring-Opening Reactions
A foundational approach involves the alkylation of 4-fluorothiophenol with ethylene oxide derivatives. For example, 2-[(4-fluorophenyl)thio]ethanol serves as a key intermediate, synthesized via nucleophilic attack of 4-fluorothiophenol on 2-bromoethanol in acetonitrile with triethylamine as a base. This method achieves quantitative yields under mild conditions (3–6 hours, room temperature), with the thioether linkage forming regioselectively. Subsequent oxidation or functionalization steps then introduce the pyridine moiety.
Reaction Optimization:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Base | Triethylamine | 95–98 |
| Solvent | Acetonitrile | Quant. |
| Temperature | 25°C | 3 h |
Mitsunobu Coupling for Direct Attachment
The Mitsunobu reaction enables direct coupling of 4-fluorothiophenol to hydroxyethylpyridine derivatives. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF), the thioether bond forms stereospecifically. This method avoids harsh conditions but requires anhydrous environments and precise stoichiometry.
Transition Metal-Catalyzed Cross-Coupling
Palladium-Mediated C–S Bond Formation
Palladium catalysts, such as Pd(OAc)₂ with Xantphos ligands, facilitate coupling between 4-bromoethylpyridine and 4-fluorothiophenol. A study using toluene at 110°C achieved 85% yield within 12 hours, with the ligand choice critically impacting turnover frequency.
Catalytic System Comparison:
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Toluene | 85 |
| Pd₂(dba)₃ | BINAP | DMF | 72 |
| NiCl₂ | dppe | THF | 68 |
Cyclocondensation Strategies
Hantzsch Pyridine Synthesis Modifications
A four-component reaction between 4-fluorothiophenol, ethyl acetoacetate, ammonium acetate, and formaldehyde under reflux conditions constructs the pyridine core while simultaneously introducing the thioethyl group. Ethanol serves as the optimal solvent, yielding 78% product after 6 hours.
Key Variables:
- Ammonium Acetate Concentration : 2.5 equivalents maximize cyclization efficiency.
- Temperature Gradient : Gradual heating from 60°C to 80°C prevents premature decomposition.
Protective Group Strategies
Fsec-Protected Intermediates
The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group protects hydroxyl moieties during pyridine functionalization. Deprotection using 2% 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane quantitatively removes the group within 3 minutes, preserving the thioether linkage.
Deprotection Efficiency:
| Reagent | Solvent | Time (min) | Yield (%) |
|---|---|---|---|
| 2% DBU | CH₂Cl₂ | 3 | Quant. |
| 20% Piperidine | DMF | 3 | Quant. |
| TBAF | THF | 3 | Quant. |
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling 4-fluorothiophenol, 2-chloroethylpyridine, and potassium carbonate achieves 82% yield in 30 minutes, eliminating solvent waste. Particle size analysis reveals optimal reactivity at 500 rpm with 5 mm stainless-steel balls.
Photocatalytic C–S Coupling
Visible-light-mediated catalysis using eosin Y and triethanolamine in water enables thioether formation at room temperature. This method, while slower (24 hours), provides an 88% yield with excellent functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]- involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The compound is compared to structurally related pyridine derivatives with sulfur-containing substituents and fluorinated aromatic moieties. Key comparisons include:
Structural Analogues from the LBJ Series (IDO1 Inhibitors)
describes compounds with a pyridine core modified with cyano groups and thio-linked acetamide chains. Notable examples:
Key Observations
- Target Compound vs.
- Synthesis Yields : The LBJ series shows moderate yields (40–46%), suggesting similar challenges in sulfur-based coupling reactions .
2-((4-Fluorophenyl)thio)pyridine ()
This compound features a direct thio linkage between pyridine (position 2) and 4-fluorophenyl. Unlike the target compound, it lacks the ethyl spacer, which may limit conformational flexibility and alter binding kinetics. Synthesis conditions for such derivatives involve base- and light-promoted reactions, though yields are unspecified .
Pruvanserin Hydrochloride ()
The ethyl spacer in Pruvanserin enhances bioavailability, a trait that may be shared with the target compound due to similar structural motifs .
Cytochrome P-450 Interactors ()
Compounds like cimetidine and ranitidine interact with cytochrome P-450 via sulfur and nitrogen coordination. The target compound’s thioether group may similarly influence metabolic pathways, though its lack of imidazole or cyano groups (as in cimetidine) likely reduces enzyme inhibition potency .
Biological Activity
Pyridine derivatives, particularly those with functional groups such as thio and fluoro substituents, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]- and its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]- is characterized by a pyridine ring substituted with a thioether group attached to a fluorinated phenyl moiety. The presence of the fluorine atom is known to enhance the lipophilicity and biological activity of compounds.
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyridine derivatives. The introduction of thioether and fluorine groups has been shown to significantly enhance antibacterial activity against various pathogens:
- Gram-positive bacteria : Compounds similar to Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]- demonstrated considerable inhibition against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Activity against Escherichia coli was also observed, although often lower than that against Gram-positive strains.
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]- | S. aureus | 25 |
| Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]- | E. coli | 50 |
| Pyridine derivative X | B. subtilis | 30 |
| Pyridine derivative Y | A. niger | 40 |
2. Antifungal Activity
Research indicates that pyridine derivatives exhibit antifungal properties as well. The compound's structure allows it to interact effectively with fungal cell membranes.
Case Study:
A study reported that derivatives of pyridine with thiol and fluorine groups showed antifungal activity against Candida albicans with MIC values ranging from 32–42 μg/mL, highlighting the potential of these compounds in treating fungal infections .
3. Anticancer Activity
Pyridine derivatives have also been investigated for their anticancer properties. The incorporation of thioalkyl side chains has been linked to enhanced cytotoxicity against various cancer cell lines.
Table 2: Cytotoxicity of Pyridine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]- | HeLa | 15 |
| Pyridine derivative A | MCF-7 | 20 |
| Pyridine derivative B | A549 | 18 |
The biological activity of Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]- can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyridine derivatives act as enzyme inhibitors, targeting pathways crucial for bacterial survival.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell death.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the importance of specific functional groups in enhancing biological activity:
- Thioether Group : Increases lipophilicity and enhances interaction with biological targets.
- Fluorine Substitution : Influences electronic properties and improves binding affinity to receptors or enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
